molecular formula C19H20N4O2 B2407536 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326918-51-7

1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2407536
CAS No.: 1326918-51-7
M. Wt: 336.395
InChI Key: QOMJBZZNWXMZMY-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne. This reaction is usually catalyzed by copper(I) salts under mild conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the triazole derivative with an appropriate amine, such as 2-methoxybenzylamine, under suitable conditions.

    Functionalization of the Phenyl Ring: The 3,4-dimethylphenyl group can be introduced through a substitution reaction, where a suitable precursor is reacted with the triazole-carboxamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(3,4-dimethylphenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methoxybenzyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets compared to similar compounds.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-13-8-9-16(10-14(13)2)23-12-17(21-22-23)19(24)20-11-15-6-4-5-7-18(15)25-3/h4-10,12H,11H2,1-3H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMJBZZNWXMZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=C3OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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